

# The Pharmacodynamics of Selvigaltin: A Galectin-3 Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Selvigaltin |           |
| Cat. No.:            | B10821601   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Selvigaltin** (formerly GB1211) is an orally bioavailable, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of **selvigaltin**, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3.

### Introduction to Selvigaltin and Galectin-3

Galectin-3 is a protein that plays a crucial role in various cellular processes such as cell adhesion, activation, and signaling. Its overexpression is associated with the progression of numerous diseases, making it a compelling therapeutic target. **Selvigaltin** is a potent and selective inhibitor of galectin-3, currently under clinical investigation for a range of indications including liver cirrhosis, non-small cell lung cancer, metastatic melanoma, and head and neck squamous cell carcinoma.[4]

### **Mechanism of Action**



**Selvigaltin** exerts its therapeutic effects by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its activity.[1] This inhibition disrupts the pathological processes mediated by galectin-3, including inflammation and tissue scarring.[5] In the context of cancer, blocking galectin-3 with **selvigaltin** may enhance the immune system's ability to eliminate tumor cells.[5]

# Preclinical Pharmacodynamics In Vitro and In Vivo Models

Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **selvigaltin** in various models. A key study in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) showed that **selvigaltin** significantly reduces liver inflammation and fibrosis.[3][6]

## **Quantitative Analysis of Preclinical Data**

The following tables summarize the key quantitative findings from the aforementioned rabbit model of MASH.

Table 1: Effect of Selvigaltin on Liver Function and Inflammation Biomarkers

| Biomarker              | Treatment Group              | Result                                   |
|------------------------|------------------------------|------------------------------------------|
| AST, ALT, Bilirubin    | Selvigaltin (dose-dependent) | Dose-dependent reduction in levels[3][6] |
| Inflammatory Cell Foci | Selvigaltin (dose-dependent) | Dose-dependent reduction[3] [6]          |
| IL-6 mRNA Expression   | Selvigaltin (1.0 mg/kg)      | Significant reduction[6]                 |

Table 2: Effect of **Selvigaltin** on Fibrosis Biomarkers



| Biomarker                              | Treatment Group              | Result                                                |
|----------------------------------------|------------------------------|-------------------------------------------------------|
| Picrosirius Red (PSR) Staining         | Selvigaltin (dose-dependent) | Dose-dependent reduction in collagen deposition[3][6] |
| Second Harmonic Generation (SHG)       | Selvigaltin (dose-dependent) | Dose-dependent reduction in fibrosis[3][6]            |
| TGFβ3, SNAI2, Collagen mRNA Expression | Selvigaltin (dose-dependent) | Dose-dependent reduction[3]                           |

### **Clinical Pharmacodynamics**

**Selvigaltin** is currently being evaluated in several clinical trials. A Phase I trial is investigating its safety and efficacy in combination with standard of care for relapsed/refractory multiple myeloma.[5] Another study has assessed its pharmacokinetics in participants with hepatic impairment.[7][8]

#### **Clinical Trial Data**

Table 3: Pharmacokinetic Parameters of **Selvigaltin** in Hepatic Impairment

| Parameter | Moderate Impairment<br>(Child-Pugh B) vs.<br>Controls | Severe Impairment (Child-<br>Pugh C) vs. Controls |
|-----------|-------------------------------------------------------|---------------------------------------------------|
| AUC∞      | ~1.7-fold increase[8]                                 | ~1.5-fold increase[8]                             |
| Cmax      | Unaffected[8]                                         | ~1.3-fold increase[8]                             |
| Half-life | Prolonged (28.15 vs 16.38 h)                          | Prolonged (21.05 vs 16.14 h)                      |

# Experimental Protocols Rabbit Model of Metabolic-Associated Steatohepatitis

 Model: Male New Zealand White rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH.[3]



- Treatment: **Selvigaltin** was administered orally, once daily, 5 days per week, at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[3]
- Assessments: Liver function was assessed by measuring plasma levels of AST, ALT, and bilirubin. Inflammation and fibrosis were evaluated through histopathological analysis (Oil Red O, Giemsa, Masson's trichrome, picrosirius red) and second-harmonic generation imaging. Gene expression of key inflammatory and fibrotic markers was determined by mRNA analysis.[3]

#### Phase Ib/IIa Study in Hepatic Impairment (GULLIVER-2)

- Design: A single-dose, open-label study in participants with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment compared to healthy matched controls.[7][8]
- Treatment: A single oral dose of 100 mg selvigaltin was administered.[7][8]
- Assessments: Pharmacokinetic parameters including total and unbound plasma concentrations and urinary excretion of selvigaltin were measured. Safety and tolerability were also assessed.[7][8]

# Signaling Pathways and Visualizations Selvigaltin Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **selvigaltin** in inhibiting galectin-3 mediated pathological processes.



Click to download full resolution via product page



Caption: Proposed mechanism of action of Selvigaltin.

### **Experimental Workflow for Preclinical Rabbit Study**

The following diagram outlines the experimental workflow for the MASH rabbit model study.



Click to download full resolution via product page

Caption: Experimental workflow of the MASH rabbit study.

#### Conclusion

**Selvigaltin** is a promising galectin-3 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of inflammation and fibrosis. Early clinical data are encouraging, supporting its further development for a variety of diseases with high unmet



medical need. The ongoing clinical trials will provide more definitive evidence of its therapeutic potential in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selvigaltin Galecto Biotech AdisInsight [adisinsight.springer.com]
- 3. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selvigaltin by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single-Dose Pharmacokinetics and Safety of the Oral Galectin-3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacodynamics of Selvigaltin: A Galectin-3 Inhibitor with Broad Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821601#exploring-the-pharmacodynamics-of-selvigaltin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com